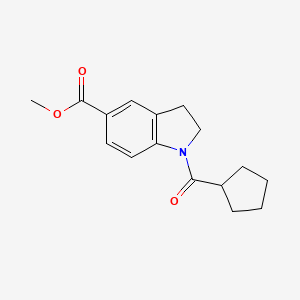
Methyl 1-(oxolane-2-carbonyl)-2,3-dihydroindole-5-carboxylate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Methyl 1-(oxolane-2-carbonyl)-2,3-dihydroindole-5-carboxylate, also known as MOCDI, is a synthetic compound that has been of great interest to researchers due to its potential applications in various fields. MOCDI belongs to the class of indole derivatives and has been found to exhibit various biochemical and physiological effects.
Mechanism of Action
Methyl 1-(oxolane-2-carbonyl)-2,3-dihydroindole-5-carboxylate exerts its biological effects through the inhibition of various enzymes and signaling pathways. It has been found to inhibit the activity of cyclooxygenase-2 (COX-2), an enzyme involved in the production of inflammatory mediators. This compound has also been found to inhibit the activity of protein kinase C (PKC), a signaling molecule involved in various cellular processes such as cell proliferation and differentiation.
Biochemical and Physiological Effects:
This compound has been found to exhibit various biochemical and physiological effects. It has been found to inhibit the proliferation of cancer cells and induce apoptosis. This compound has also been found to exhibit anti-inflammatory effects by reducing the production of inflammatory mediators such as prostaglandins and cytokines. Additionally, this compound has been found to exhibit neuroprotective effects by reducing oxidative stress and inflammation in the brain.
Advantages and Limitations for Lab Experiments
Methyl 1-(oxolane-2-carbonyl)-2,3-dihydroindole-5-carboxylate has several advantages for use in laboratory experiments. It is a synthetic compound that can be easily synthesized in large quantities with high purity. It has also been extensively studied for its biological effects, making it a well-characterized compound for use in research. However, one limitation of this compound is its poor solubility in water, which can make it difficult to use in certain experimental settings.
Future Directions
There are several future directions for research on Methyl 1-(oxolane-2-carbonyl)-2,3-dihydroindole-5-carboxylate. One area of interest is the development of this compound derivatives with improved solubility and bioavailability. Another area of interest is the study of the mechanisms underlying the neuroprotective effects of this compound, with the goal of developing new therapeutic agents for neurological disorders. Additionally, the anti-inflammatory and anti-cancer properties of this compound warrant further investigation for their potential use in the treatment of various diseases.
Synthesis Methods
The synthesis of Methyl 1-(oxolane-2-carbonyl)-2,3-dihydroindole-5-carboxylate involves the reaction of 2-oxo-tetrahydrofuran-3-carboxylic acid with ethyl isocyanoacetate in the presence of triethylamine. The resulting product is then treated with methyl iodide to obtain this compound. The synthesis of this compound has been optimized to achieve a high yield and purity of the compound.
Scientific Research Applications
Methyl 1-(oxolane-2-carbonyl)-2,3-dihydroindole-5-carboxylate has been extensively studied for its potential applications in various fields, including medicinal chemistry, biochemistry, and pharmacology. This compound has been found to exhibit anti-inflammatory, anti-cancer, and anti-viral properties. It has also been studied for its potential use as a therapeutic agent for neurological disorders such as Alzheimer's disease and Parkinson's disease.
Properties
IUPAC Name |
methyl 1-(oxolane-2-carbonyl)-2,3-dihydroindole-5-carboxylate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H17NO4/c1-19-15(18)11-4-5-12-10(9-11)6-7-16(12)14(17)13-3-2-8-20-13/h4-5,9,13H,2-3,6-8H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WGAYYMZDQDEZQQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=CC2=C(C=C1)N(CC2)C(=O)C3CCCO3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H17NO4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
275.30 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.






![4-[(3-Fluorophenyl)methyl]-2-methylmorpholine](/img/structure/B7509246.png)




![4-[(2-Fluorophenyl)methyl]-2-methylmorpholine](/img/structure/B7509273.png)


